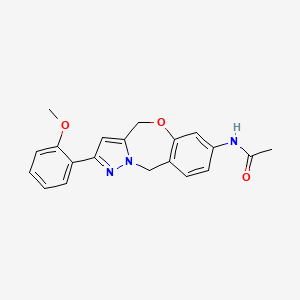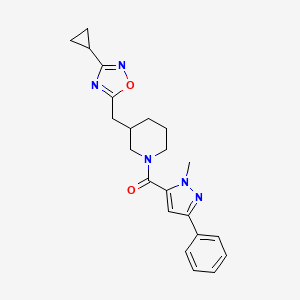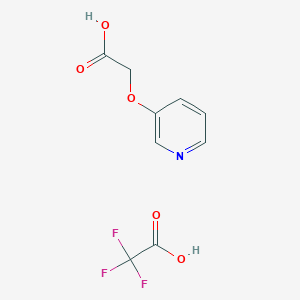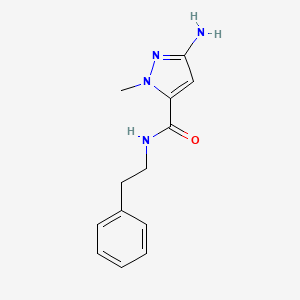
N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride, also known as CPP or CPPene, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. CPPene is a synthetic compound that belongs to the class of benzamides and is known to exhibit antitumor, antiviral, and immunomodulatory properties.
Applications De Recherche Scientifique
Synthesis and Evaluation as Antipsychotic Agents
Research has been conducted on heterocyclic analogues of 1192U90, where compounds similar to N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride were synthesized and evaluated for their potential as antipsychotic agents. These compounds were tested for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their ability to antagonize apomorphine-induced climbing behavior in mice, which is predictive of antipsychotic activity. Some derivatives demonstrated potent in vivo activities comparable to the parent compound, suggesting their potential utility as backup compounds for antipsychotic medication development (Norman et al., 1996).
Atypical Antipsychotic Activity
Another study focused on substituted benzamide derivatives, closely related to this compound, for their atypical antipsychotic properties. These compounds were synthesized and evaluated for their affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. The research aimed to identify compounds with a superior pharmacological profile for further evaluation as potential atypical antipsychotic agents. The investigation highlighted the significance of the benzamide scaffold in developing new therapeutic agents for psychiatric disorders (Norman et al., 1996).
Tumor Diagnosis and PET Tracers Development
Arylamides hybrids, which include structures akin to this compound, were studied for their high affinity at σ2 receptors, indicating their leads for tumor diagnosis. The goal was to obtain candidates suitable for σ2 PET tracer development. The study's findings are crucial for advancing diagnostic tools in oncology, especially in identifying and quantifying tumor masses through non-invasive imaging techniques (Abate et al., 2011).
Enzyme Inhibition
Novel benzamide derivatives bearing heterocyclic furan and piperazine rings, similar to this compound, were synthesized and evaluated for their enzyme inhibition and hemolytic activity. This research contributes to the understanding of the biochemical interactions of benzamide derivatives and their potential therapeutic applications, especially concerning enzyme targets within biological systems (Abbasi et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit the cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
It is likely that it interacts with its targets (potentially cox enzymes) to inhibit their activity . This inhibition could result in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The biochemical pathways affected by N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride are likely related to the inflammatory response. By inhibiting COX enzymes, this compound could disrupt the conversion of arachidonic acid into prostaglandins . This disruption could lead to downstream effects such as a reduction in inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential anti-inflammatory properties. By inhibiting COX enzymes and reducing the production of prostaglandins, this compound could potentially reduce inflammation .
Propriétés
IUPAC Name |
N-cyclohexyl-4-piperazin-1-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.ClH/c21-17(19-15-4-2-1-3-5-15)14-6-8-16(9-7-14)20-12-10-18-11-13-20;/h6-9,15,18H,1-5,10-13H2,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUASGPYKUZARFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2815738.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B2815740.png)
![2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2815741.png)


![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2815747.png)



![N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2815753.png)


![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2815758.png)
![[2-(Aminomethyl)-3-chloropropyl] acetate;hydrochloride](/img/structure/B2815761.png)